13,14-dihydro-15-keto Prostaglandin D1
CAS No.:
Cat. No.: VC0112477
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H34O5 |
---|---|
Molecular Weight | 354.5 g/mol |
IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Standard InChI Key | WTCAXDJXNVRHRC-KURKYZTESA-N |
Isomeric SMILES | CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
SMILES | CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Canonical SMILES | CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Chemical Properties and Structure
13,14-dihydro-15-keto Prostaglandin D1 possesses several characteristic chemical properties that define its structure and potential biochemical activities.
Molecular Characteristics
The compound exhibits the following key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C20H34O5 |
Molecular Weight | 354.5 g/mol |
CAS Number | 1392219-79-2 |
IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Standard InChIKey | WTCAXDJXNVRHRC-KURKYZTESA-N |
The compound possesses a cyclopentane ring with functional groups that influence its biochemical behavior and interactions with various biological targets.
Structural Details
The structure of 13,14-dihydro-15-keto Prostaglandin D1 includes specific stereochemical features that are critical to its biological activity. The Simplified Molecular Input Line Entry System (SMILES) notation provides a concise representation of its structure:
SMILES: CCCCCC(=O)CC[C@@H]1C@HCCCCCCC(=O)O
This structure contains several functional groups including:
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A cyclopentane ring with ketone functionality
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A carboxylic acid terminus
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A hydroxyl group on the cyclopentane ring
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A ketone group in the side chain derived from the 3-oxooctyl component
These structural features likely dictate the compound's ability to interact with various biological receptors and enzymes, contributing to its potential physiological effects.
Synthesis and Metabolic Pathway
Metabolic Transformation
The conversion of Prostaglandin D1 to 13,14-dihydro-15-keto Prostaglandin D1 is believed to occur through the action of 15-hydroxy prostaglandin dehydrogenase, which oxidizes the hydroxyl group at the C-15 position to a ketone . This metabolic pathway is consistent with the known degradation pathways of other prostaglandins, where the initial product of prostaglandin synthesis is metabolized through a series of enzymatic reactions to produce more stable derivatives.
The theoretical metabolic pathway can be summarized as:
Dihomo-γ-linolenic acid (DGLA) → Prostaglandin D1 → 13,14-dihydro-15-keto Prostaglandin D1
This pathway represents part of the broader arachidonic acid metabolism network, which plays crucial roles in various physiological and pathological processes .
Biological Activity and Research Findings
Platelet Aggregation Inhibition
One of the most notable biological activities attributed to 13,14-dihydro-15-keto Prostaglandin D1 is its ability to inhibit ADP-induced platelet aggregation in humans. In vitro studies have suggested an IC50 value of approximately 320 ng/ml, which is about one-tenth as potent as Prostaglandin D2 (PGD2) . This anti-platelet activity suggests a potential role in modulating thrombotic processes, though the clinical significance remains to be determined.
Metabolic Alterations in Disease States
Recent research has identified 13,14-dihydro-15-keto Prostaglandin D1 as a metabolite affected in certain pathological conditions. In a study investigating diabetic nephropathy, this compound was found to be among the metabolites whose levels were altered in the diseased state and subsequently modulated by treatment with crocin, a carotenoid compound derived from saffron .
The study revealed the following changes in 13,14-dihydro-15-keto Prostaglandin D1 levels across different experimental groups:
Control Group | Model Group | Crocin Treatment Group | Fold Change (Model/Control) | Trend in Model | Effect of Crocin Treatment |
---|---|---|---|---|---|
1.45 | 1.61 | 1.83 | 0.42 | Increased | Decreased |
These findings suggest that 13,14-dihydro-15-keto Prostaglandin D1 may play a role in the pathophysiology of diabetic nephropathy, potentially through mechanisms related to inflammation or oxidative stress regulation .
Current Research Status and Future Directions
Research Gaps
Despite its inclusion in lipid mediator panels and commercial availability, there are significant gaps in our understanding of 13,14-dihydro-15-keto Prostaglandin D1:
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Natural Occurrence: To date, neither Prostaglandin D1 nor its metabolite 13,14-dihydro-15-keto Prostaglandin D1 has been conclusively identified as naturally occurring compounds in biological systems .
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Biological Activity: Beyond platelet aggregation inhibition, comprehensive studies on the biological activities of this compound are notably absent from the literature .
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Receptor Interactions: The specific molecular targets and receptors with which this compound interacts remain largely undefined.
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